Dimyristolein

Descripción

Propiedades

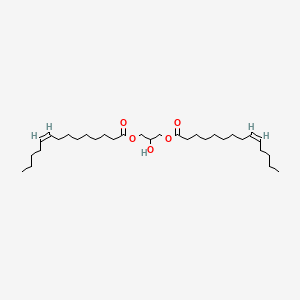

IUPAC Name |

[2-hydroxy-3-[(Z)-tetradec-9-enoyl]oxypropyl] (Z)-tetradec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,29,32H,3-8,13-28H2,1-2H3/b11-9-,12-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYJVJPYMUGUIZ-HWAYABPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Dimyristolein: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the primary chemical and enzymatic synthesis pathways for dimyristolein, a diacylglycerol (DAG) of significant interest in lipid research and drug development. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and utilize this compound in their studies. Furthermore, this guide elucidates the crucial role of diacylglycerols as second messengers in cellular signaling, with a specific focus on the Protein Kinase C (PKC) pathway.

Introduction to this compound

This compound is a diacylglycerol comprised of a glycerol (B35011) backbone esterified with two myristoleic acid molecules. Myristoleic acid is a monounsaturated omega-5 fatty acid. As a diacylglycerol, this compound can exist as two primary regioisomers: 1,2-dimyristolein and 1,3-dimyristolein. These molecules are important substrates in lipid metabolism and are analogues of endogenous diacylglycerols that act as second messengers in a multitude of cellular signaling cascades. The ability to synthesize high-purity this compound is crucial for in-vitro and in-vivo studies aimed at understanding lipid signaling, metabolism, and for the development of novel therapeutics.

Chemical Synthesis of this compound

The predominant chemical route for synthesizing this compound is the direct esterification of myristoleic acid with glycerol, often referred to as glycerolysis. This method can be tailored to favor the formation of diacylglycerols over mono- or triglycerides through careful control of reaction conditions.

General Reaction Scheme

Glycerol + 2 Myristoleic Acid ⇌ this compound + 2 H₂O

This equilibrium reaction is typically driven towards the product side by removing water as it is formed. The synthesis can be catalyzed by acids or bases.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative method for the synthesis of diacylglycerols and can be adapted for this compound.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine glycerol and myristoleic acid in a 1:2 molar ratio.

-

Solvent and Catalyst Addition: Add a suitable solvent such as toluene (B28343) to facilitate azeotropic removal of water. Introduce an acid catalyst, for example, p-toluenesulfonic acid (approximately 1-2 mol% relative to myristoleic acid).

-

Reaction: Heat the mixture to reflux (typically 110-140°C). The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of starting materials and the formation of this compound.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the organic layer with water to remove any remaining salts and glycerol. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the this compound from the mixture of mono-, di-, and triglycerides, and unreacted fatty acids using column chromatography on silica (B1680970) gel. A gradient of hexane (B92381) and ethyl acetate (B1210297) is typically employed for elution.

Quantitative Data for Diacylglycerol Synthesis

The following table summarizes representative quantitative data from various diacylglycerol synthesis protocols.

| Diacylglycerol Product | Synthesis Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Diacylglycerols (general) | Low-temperature chemical synthesis | Sulfuric acid | 70 | 0.33 | 81 | 96 | [1] |

| 1,2(2,3)-Diricinolein | Lipase-catalyzed esterification | Rhizopus oryzae lipase | Ambient | 1 | 58 | 97.2 | N/A |

| Diacylglycerol-enriched oil | Enzymatic glycerolysis | Lipozyme RMIM | 45-65 | 10 | >60 (DAG content) | 82.03 | [2] |

| Diacylglycerol-enriched oil | Two-step enzymatic conversion | ANL-MARE lipase | 38 | 14 | 66.39 | N/A | [3] |

Visualization of Chemical Synthesis Workflow

References

- 1. Low-temperature chemical synthesis of high-purity diacylglycerols (DAG) from monoacylglycerols (MAG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Dimyristolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of dimyristolein, a diacylglycerol (DAG) containing two myristoleic acid chains. While specific literature on this compound synthesis is limited, this document extrapolates from established enzymatic methods for synthesizing other diacylglycerols to propose a robust protocol. The guide details the selection of enzymes, reaction methodologies, purification techniques, and expected quantitative outcomes, supported by visualizations of the key processes.

Introduction to this compound and its Enzymatic Synthesis

This compound is a structured lipid composed of a glycerol (B35011) backbone esterified with two myristoleic acid molecules, a C14 monounsaturated fatty acid. Structured lipids, particularly diacylglycerols, are of significant interest in the pharmaceutical and nutraceutical industries due to their unique physicochemical and physiological properties. Enzymatic synthesis offers a highly specific and mild alternative to chemical methods, allowing for greater control over the final product's structure and purity. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the primary enzymes employed for this purpose, catalyzing esterification, transesterification, or glycerolysis reactions.

The proposed synthesis of this compound focuses on the direct esterification of glycerol with myristoleic acid using an immobilized lipase (B570770). This method is advantageous due to its straightforward approach and the ability to drive the reaction towards high product yield by removing the water by-product.

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound can be achieved through the direct esterification of glycerol with two molecules of myristoleic acid, catalyzed by a lipase. The primary product of interest is 1,3-dimyristolein, as sn-1,3 specific lipases are commonly used to avoid the formation of 2-monoacylglycerol and subsequent acyl migration.

Experimental Protocols

This section outlines a detailed experimental protocol for the enzymatic synthesis of this compound, adapted from established methods for other diacylglycerols.

3.1. Materials

-

Glycerol: Purity > 99%

-

Myristoleic Acid: Purity > 98%

-

Immobilized Lipase: Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin) or Lipozyme® RM IM (Rhizomucor miehei lipase immobilized on a macroporous anion-exchange resin).

-

Solvent (optional): n-hexane or tert-butanol (B103910) (analytical grade). A solvent-free system is generally preferred for green chemistry principles and simpler downstream processing.

-

Molecular Sieves: 3Å, for water removal in solvent-free systems.

3.2. Recommended Lipases

Several commercially available immobilized lipases are suitable for diacylglycerol synthesis. Novozym® 435 is a non-specific lipase known for its high activity and stability, making it a robust choice. Lipozyme® RM IM is a sn-1,3 specific lipase, which is advantageous for producing 1,3-diacylglycerols and minimizing by-products. The choice of lipase can influence the final isomer distribution and reaction kinetics. Studies on fatty acid selectivity suggest that lipases like Novozym 435 exhibit a preference for shorter to medium-chain fatty acids, making it a suitable candidate for the C14 myristoleic acid.

3.3. Synthesis Procedure: Direct Esterification

-

Reactant Preparation: In a temperature-controlled reactor, combine glycerol and myristoleic acid. A molar ratio of myristoleic acid to glycerol of 2:1 is stoichiometric for diacylglycerol synthesis. However, a slight excess of myristoleic acid (e.g., 2.2:1) can help drive the reaction towards completion.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrate weight.

-

Reaction Conditions:

-

Temperature: Maintain the reaction temperature between 50°C and 70°C. The optimal temperature will depend on the specific lipase used and should be determined empirically.

-

Agitation: Stir the mixture continuously at a moderate speed (e.g., 200-300 rpm) to ensure proper mixing and reduce mass transfer limitations.

-

Water Removal: In a solvent-free system, apply a vacuum (e.g., 1-5 mmHg) or use molecular sieves to continuously remove the water produced during the esterification reaction. This is crucial for shifting the equilibrium towards product formation.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the desired conversion is achieved (typically within 8-24 hours), terminate the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused for subsequent batches.

3.4. Purification of this compound

The crude product from the enzymatic reaction will be a mixture of this compound, monomyristolein, unreacted glycerol and myristoleic acid, and a small amount of trimyristolein. Molecular distillation is a highly effective method for purifying diacylglycerols from such mixtures due to its ability to operate at low temperatures and high vacuum, thus preventing thermal degradation of the product.

Purification Protocol: Two-Stage Molecular Distillation

-

First Stage (Removal of Lighter Components):

-

Evaporator Temperature: 180°C - 200°C

-

Pressure: 0.01 - 0.1 mbar

-

Feed Rate: Adjusted based on the equipment size.

-

This stage is designed to remove unreacted myristoleic acid and monomyristolein as the distillate, leaving a residue enriched in this compound and trimyristolein.

-

-

Second Stage (Isolation of this compound):

-

Evaporator Temperature: 220°C - 240°C

-

Pressure: 0.001 - 0.01 mbar

-

The residue from the first stage is fed into the molecular still at a higher temperature. This compound is collected as the distillate, while the less volatile trimyristolein remains in the residue.

-

The precise temperatures and pressures will need to be optimized based on the specific composition of the crude product and the molecular distillation unit used.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize typical quantitative data obtained from enzymatic diacylglycerol synthesis and purification processes reported in the literature. These values provide a benchmark for the expected outcomes of this compound synthesis.

Table 1: Reaction Conditions and Yields for Enzymatic Diacylglycerol Synthesis

| Lipase | Substrates | Molar Ratio (FA:Glycerol) | Temp (°C) | Time (h) | DAG Content in Crude Product (%) | Reference |

| Novozym® 435 | Oleic Acid, Glycerol | 2:1 | 70 | 24 | ~65 | Adapted from various sources |

| Lipozyme® RM IM | Lard, Glycerol | 1:1 (Oil:Glycerol) | 65 (2h), 45 (8h) | 10 | 61.8 | [1] |

| Lipozyme® TL IM | Palm Olein, Glycerol | 1:2 (Oil:Glycerol) | 55 | 8 | ~34 | [2] |

| Immobilized Pseudomonas cepacia Lipase | Rapeseed Oil, Glycerol | 1:1 (Oil:Glycerol) | 50 | 3 | 46.7 | [3] |

Table 2: Purification of Diacylglycerols using Molecular Distillation

| Starting Material | Distillation Stages | Evaporator Temp (°C) | Pressure (mbar) | Final DAG Purity (%) | Reference |

| Glycerolysis product of palm olein | 2 | Stage 1: 180, Stage 2: 250 | 0.1 | 89.9 | [2] |

| Glycerolysis product of lard | 1 | Not specified | Not specified | 82.0 | [1] |

| Glycerolysis product of soybean oil | 2 | Not specified | Not specified | 96.1 | [1] |

Visualization of Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Conclusion

The enzymatic synthesis of this compound is a feasible and attractive approach for producing this structured lipid with high purity. By leveraging established protocols for diacylglycerol synthesis and adapting them for myristoleic acid, researchers can achieve significant yields. The selection of an appropriate immobilized lipase and the optimization of reaction conditions, particularly efficient water removal, are critical for maximizing product formation. Subsequent purification by two-stage molecular distillation is an effective method for isolating high-purity this compound. This guide provides a solid foundation for the development and optimization of a robust and efficient enzymatic process for this compound production. Further empirical studies are recommended to fine-tune the reaction and purification parameters specifically for myristoleic acid to achieve optimal results.

References

Isolating Dimyristolein: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimyristolein, a triglyceride composed of a glycerol (B35011) backbone and two myristoleic acid chains, is a lipid of growing interest in various research fields due to the bioactive properties of its constituent fatty acid, myristoleic acid. This monounsaturated omega-5 fatty acid has been implicated in several cellular signaling pathways, including those involved in cell growth, differentiation, and inflammation. This technical guide provides a comprehensive overview of the isolation of this compound from natural sources, with a particular focus on the seeds of Pycnanthus angolensis (African nutmeg), a uniquely rich source. The document details experimental protocols for extraction, purification, and analysis, and presents quantitative data in a clear, tabular format. Furthermore, it includes mandatory visualizations of key signaling pathways and a generalized experimental workflow to aid in conceptual understanding and practical implementation.

Natural Sources of this compound

This compound itself is not as commonly documented as its constituent fatty acid, myristoleic acid. However, natural sources rich in myristoleic acid are prime candidates for the isolation of this compound. The most significant of these is the seed fat of plants belonging to the Myristicaceae family.

Table 1: Principal Natural Sources of Myristoleic Acid

| Natural Source | Scientific Name | Tissue/Part | Myristoleic Acid Content (% of total fatty acids) | Reference |

| African Nutmeg | Pycnanthus angolensis | Seed Fat (Kombo Butter) | 19.4 - 26.3% | [1] |

| Nutmeg | Myristica fragrans | Seed Butter | Present, but in lower concentrations than P. angolensis | [1][2] |

| Beef Tallow | Bos taurus | Adipose Tissue | 0.8 - 2.5% (can be concentrated) | [1] |

| Cyanobacterium sp. IPPAS B-1200 | Cyanobacterium sp. | Whole Cells | ~10% |

As indicated in Table 1, the seed fat of Pycnanthus angolensis, also known as Kombo butter, stands out as the most promising natural source for obtaining this compound due to its exceptionally high concentration of myristoleic acid.[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources is a multi-step process that involves initial extraction of the total lipid content, followed by purification to separate the desired triglyceride from other lipid classes and triglyceride species.

Extraction of Total Lipids from Pycnanthus angolensis Seeds

A robust method for the initial extraction of oil from seeds is Soxhlet extraction, which provides a high yield of total lipids.

Protocol 2.1.1: Soxhlet Extraction of Pycnanthus angolensis Seed Oil

-

Sample Preparation: Obtain seeds of Pycnanthus angolensis. Remove the aril and shell, and grind the kernel into a fine powder to increase the surface area for extraction. Dry the powder in an oven at 60°C for 24 hours to remove residual moisture.

-

Soxhlet Assembly: Place a known quantity (e.g., 50 g) of the dried seed powder into a cellulose (B213188) thimble.[3] The thimble is then placed in the main chamber of the Soxhlet extractor.

-

Solvent Addition: Add a suitable solvent, such as n-hexane (typically 250-300 mL for a 50 g sample), to a round-bottom flask.[4][5]

-

Extraction Process: Assemble the Soxhlet apparatus with a condenser and place the round-bottom flask on a heating mantle.[3] Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the seed powder.

-

Cycling: The solvent will slowly fill the thimble chamber. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the round-bottom flask, carrying the extracted oil with it. This cycle is allowed to repeat for several hours (typically 6-8 hours) until the solvent in the siphon tube runs clear, indicating that the extraction is complete.[4]

-

Solvent Removal: After extraction, the solvent is removed from the oil using a rotary evaporator under reduced pressure to yield the crude Kombo butter.

-

Yield Calculation: The yield of the extracted oil is determined gravimetrically.

Purification of this compound

The crude extract from Pycnanthus angolensis will be a complex mixture of triglycerides, with smaller amounts of other lipids. To isolate this compound, chromatographic techniques are essential. Silver ion high-performance liquid chromatography (Ag+-HPLC) is a powerful technique for separating triglycerides based on their degree of unsaturation.

Protocol 2.2.1: Preparative Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

-

Column Preparation: A silver ion HPLC column is used. These columns have a stationary phase, typically silica, that is impregnated with silver ions (Ag+).

-

Mobile Phase: A non-polar mobile phase is employed. A common solvent system is a gradient of a weak polar solvent like acetonitrile (B52724) in a non-polar solvent such as hexane (B92381) or toluene.[6][7] The exact gradient will need to be optimized to achieve the best separation.

-

Sample Preparation: Dissolve a known amount of the crude Kombo butter in the initial mobile phase solvent. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Separation: Inject the sample onto the Ag+-HPLC system. The separation principle is based on the reversible interaction between the π-electrons of the double bonds in the fatty acid chains and the silver ions on the stationary phase.[8][9] Saturated triglycerides (like trimyristin) will not interact and will elute first. Triglycerides with one double bond (monounsaturated, like this compound) will be retained longer, followed by di-unsaturated and polyunsaturated triglycerides which are retained the longest.[9]

-

Fraction Collection: Monitor the elution profile using a suitable detector, such as an evaporative light scattering detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm). Collect the fractions corresponding to the monounsaturated triglycerides.

-

Purity Analysis: The purity of the collected fractions should be assessed using analytical HPLC or gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).

Table 2: Summary of Operating Conditions for Preparative Ag+-HPLC

| Parameter | Condition |

| Column | Silver Ion Impregnated Silica (e.g., ChromSpher 5 Lipids) |

| Mobile Phase | Gradient of Acetonitrile in Hexane/Toluene |

| Flow Rate | Dependent on column dimensions (typically 1-5 mL/min for preparative scale) |

| Detector | Evaporative Light Scattering Detector (ELSD) or UV (205 nm) |

| Temperature | Ambient or controlled (e.g., 20-40°C)[6] |

Alternative Purification Method: Fractional Crystallization

For a less instrument-intensive approach, fractional crystallization can be employed as a preliminary purification step. This method separates triglycerides based on their melting points. Saturated triglycerides have higher melting points than unsaturated ones.

Protocol 2.3.1: Fractional Crystallization of Kombo Butter

-

Dissolution: Dissolve the crude Kombo butter in a suitable solvent like acetone (B3395972) at an elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

-

Cooling: Slowly cool the solution in a controlled manner (e.g., in a refrigerated bath).

-

Crystallization: The higher melting point, more saturated triglycerides (like trimyristin) will crystallize out of the solution first.

-

Separation: Separate the crystallized solid fraction (stearin) from the liquid fraction (olein) by filtration or centrifugation at the low temperature. The olein fraction will be enriched in unsaturated triglycerides, including this compound.

-

Solvent Removal: Remove the solvent from the olein fraction using a rotary evaporator.

-

Further Purification: The resulting olein fraction can then be further purified by preparative HPLC as described in Protocol 2.2.1 for higher purity.

Analysis and Characterization

Once isolated, the purity and identity of this compound must be confirmed.

Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

-

Transesterification: Convert the triglyceride sample to fatty acid methyl esters (FAMEs) by reacting with methanol (B129727) in the presence of a catalyst (e.g., sodium methoxide (B1231860) or BF3-methanol).

-

GC-MS Analysis: Inject the FAMEs into a GC-MS system. The GC will separate the FAMEs based on their boiling points and polarity. The mass spectrometer will provide mass spectra for each component, allowing for their identification by comparing the spectra to a known library. The primary FAME in a pure this compound sample should be methyl myristoleate.

Table 3: Typical GC-MS Parameters for FAME Analysis

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-23, HP-88) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | Ramped from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 240°C) |

| MS Ionization | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

Signaling Pathways and Experimental Workflows

Myristoleic acid, the key component of this compound, has been shown to modulate several important signaling pathways. Understanding these pathways can provide context for the biological activity of this compound.

Signaling Pathways Involving Myristoleic Acid

Wnt/β-Catenin and ERK Signaling in Dermal Papilla Cells: Myristoleic acid has been demonstrated to promote anagen (growth phase) signaling in hair follicle dermal papilla cells by activating the Wnt/β-catenin and ERK pathways.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

Physicochemical Properties of Dimyristolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimyristolein, also known as 1,3-dimyristoleoyl-rac-glycerol, is a diacylglycerol (DAG) containing two myristoleic acid chains attached to a glycerol (B35011) backbone. As a member of the diacylglycerol family, it plays a significant role in cellular signaling and metabolism. Diacylglycerols are key second messengers that can activate a variety of cellular pathways, influencing processes such as cell proliferation, differentiation, and apoptosis. The specific physicochemical properties of this compound dictate its behavior in biological systems and its potential applications in drug development and lipid-based formulation strategies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Core Physicochemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C31H56O5 | [1] |

| Molecular Weight | 508.77 g/mol | [1] |

| CAS Number | 372516-89-7 | [1] |

| Appearance | Colorless Liquid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | General Principle |

| Water | Insoluble | Lipids are generally insoluble in polar solvents like water.[2] |

| Ethanol | Soluble | Soluble in polar organic solvents.[3] |

| Acetone | Soluble | Soluble in polar organic solvents.[3] |

| Chloroform (B151607) | Soluble | Highly soluble in non-polar organic solvents.[2] |

| Hexane | Soluble | Highly soluble in non-polar organic solvents.[3] |

| Dimethylformamide (DMF) | Soluble | Generally soluble.[4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Generally soluble.[4] |

Experimental Protocols

The determination of the physicochemical properties of lipids like this compound requires specific and standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and phase transition behavior of lipids.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). A nitrogen purge is typically used to provide an inert atmosphere.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial equilibration at a low temperature (e.g., -20°C), followed by heating at a constant rate (e.g., 5°C/min) to a temperature above the expected melting point.

-

Data Acquisition: The instrument records the heat flow difference between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. The enthalpy of fusion can also be calculated from the area under the peak.

Workflow for DSC Analysis:

Determination of Density

The density of a liquid lipid can be determined using a pycnometer or a digital density meter.

Methodology (Pycnometer Method):

-

Calibration: The empty pycnometer is cleaned, dried, and its mass is accurately determined (m1). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is determined again (m2). The volume of the pycnometer (V) can be calculated.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature. Its mass is then measured (m3).

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m3 - m1) / V.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is allowed to stand, and an aliquot of the clear supernatant is carefully removed, avoiding any undissolved lipid.

-

Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of diacylglycerols. A reversed-phase HPLC method is commonly employed.

Methodology:

-

Sample Preparation: this compound is dissolved in a suitable organic solvent (e.g., chloroform or hexane) to a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of non-polar and polar organic solvents, such as acetonitrile (B52724) and isopropanol, is often used for elution.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205 nm) can be used.

-

-

Analysis: The prepared sample is injected into the HPLC system, and the retention time and peak area are recorded. Quantification is achieved by comparing the peak area with that of a standard of known concentration.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 13C-NMR studies of mono-, di-and tri-acylglycerols leading to qualitative and semiquantitative information about mixtures of these glycerol esters | Semantic Scholar [semanticscholar.org]

- 3. Refractive index of adipose tissue and lipid droplet measured in wide spectral and temperature ranges [opg.optica.org]

- 4. chemistry.uoc.gr [chemistry.uoc.gr]

The Role of Dimyristolein (di(14:1) DAG) in Lipid Signaling Pathways: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are critical lipid second messengers that orchestrate a vast array of cellular processes, including proliferation, survival, and metabolism.[1] The specific fatty acid composition of a DAG molecule significantly influences its biological activity and effector protein interactions. This guide focuses on Dimyristolein , a diacylglycerol composed of a glycerol (B35011) backbone and two myristoleic acid (14:1) acyl chains. As a monounsaturated DAG (MUFA-DAG), this compound plays a distinct and potent role in signal transduction, primarily through the activation of specific Protein Kinase C (PKC) isoforms.[2] Dysregulation of MUFA-DAG signaling is increasingly implicated in metabolic diseases like insulin (B600854) resistance and in the progression of cancer.[1][2] This document provides an in-depth examination of the synthesis, metabolism, and signaling functions of this compound, presents quantitative data, details relevant experimental protocols, and visualizes the core pathways to offer a comprehensive resource for researchers in the field.

The Molecular Identity and Metabolism of this compound

This compound, or 1,2-dimyristoleoyl-sn-glycerol, is a species of diacylglycerol. DAGs are fundamental intermediates in glycerolipid metabolism and pivotal signaling molecules.[3] The signaling pool of DAG is tightly regulated, with its generation and attenuation controlled by a series of enzymatic reactions.[3]

Biosynthesis of the DAG Signaling Pool

The production of DAG for signaling purposes is primarily initiated by extracellular stimuli activating cell surface receptors. Two major enzymatic pathways are responsible for its synthesis:

-

Phospholipase C (PLC) Pathway: Upon receptor activation (e.g., by G-protein coupled receptors or receptor tyrosine kinases), PLC enzymes hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid in the plasma membrane. This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and DAG, which remains in the membrane to activate its effectors.[4][5][6]

-

Phospholipase D (PLD) Pathway: DAG can also be produced from the more abundant phosphatidylcholine (PC). PLD hydrolyzes PC to generate phosphatidic acid (PA), which is then dephosphorylated by PA phosphatases (PAPs) to yield DAG.[4][7]

Signal Termination and Catabolism

The cellular signal elicited by this compound is transient and precisely controlled. Its termination is achieved through several metabolic routes:

-

Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), effectively attenuating the signal while generating another lipid messenger.[7][8]

-

Hydrolysis: DAG lipases can hydrolyze DAG to release free fatty acids and monoacylglycerol.[3]

-

Metabolic Incorporation: DAG serves as a precursor for the synthesis of major glycerolipids, including triacylglycerols (triglycerides), phosphatidylcholine (PC), and phosphatidylethanolamine (B1630911) (PE), thereby removing it from the active signaling pool.[3]

This compound in Core Signaling Pathways

While DAG can interact with a range of effector proteins, its most studied role is the activation of the Protein Kinase C (PKC) family. The specific structure of this compound, with its two monounsaturated acyl chains, is particularly relevant for the activation of certain PKC isoforms.[2]

The Protein Kinase C (PKC) Pathway

PKCs are a family of serine/threonine kinases that are central regulators of cellular signaling.[8] Conventional and novel PKC isoforms contain a C1 domain that serves as the DAG-binding module.[8][9] The binding of DAG to the C1 domain induces a conformational change in PKC, recruiting it from the cytosol to the plasma membrane and leading to its activation.[10]

Studies have shown that DAGs containing monounsaturated fatty acids (like myristoleic or oleic acid) are more potent activators of specific PKC isoforms, such as PKCθ, compared to saturated DAGs.[2] This specificity is critical in the context of metabolic regulation. An increase in MUFA-containing DAGs, like this compound, is strongly related to the membrane translocation and activation of PKCθ, a key event in the development of lipid-induced insulin resistance in skeletal muscle.[2]

Other Diacylglycerol Effector Pathways

Beyond PKC, DAG interacts with a network of other proteins containing C1 domains, leading to a wide diversity of signaling outputs.[4][11] These effectors function independently of PKC and regulate distinct cellular processes.[4]

-

Protein Kinase D (PKD): A family of serine/threonine kinases activated by DAG that are involved in cell migration and survival.[8]

-

RasGRPs (Ras Guanyl Nucleotide-Releasing Proteins): These proteins act as DAG-regulated guanine (B1146940) nucleotide exchange factors for Ras and Rap small G-proteins, linking lipid signaling to the MAPK/ERK pathway.[4][8]

-

Chimaerins: A family of Rac-GTPase activating proteins that are implicated in cytoskeletal regulation and neuronal development.[4]

-

Munc13s: These proteins are essential for synaptic vesicle priming and neurotransmitter release in the nervous system.[4][11]

Quantitative Data on Diacylglycerol Signaling

| Parameter | Molecule | Experimental System | Observation | Citation |

| PKC Binding Affinity | Diolein (di-18:1 DAG) | Liposomes (PC/PS) | 1 mol% diolein increased the apparent binding constant of PKC to the membrane by 500-fold . | [12] |

| PKC Enzymatic Activity | Diolein (di-18:1 DAG) | Liposomes (PC/PS) | The presence of 1 mol% diolein doubled the rate of phosphorylation by PKC. | [12] |

| Lipid Transbilayer Movement | Unsaturated DAGs | Live-cell lipid uncaging | Increasing acyl chain unsaturation generally correlates with faster lipid trans-bilayer movement ("flip-flop") and turnover. | [13] |

| Lipid-Protein Affinity | Various DAG species | Live-cell lipid uncaging | Lipid-protein affinities are affected by both acyl chain length and the degree of unsaturation . | [13] |

Key Experimental Protocols

Studying the role of specific lipid species like this compound requires precise and sensitive methodologies. The combination of cell-based assays with advanced analytical techniques like mass spectrometry is standard in the field.

General Protocol for Lipid Extraction from Cells or Tissues

This protocol is a modified Bligh-Dyer method, a standard procedure for extracting lipids from biological samples.

-

Homogenization: Homogenize the tissue sample or cell pellet in a cold solution of chloroform (B151607):methanol (B129727) (1:2, v/v) to inactivate lipases.

-

Phase Separation: Add chloroform and water (or saline) to the homogenate to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8. Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

-

Collection: The lower organic phase, containing the lipids (including this compound), is carefully collected using a glass pipette. The upper aqueous phase and the protein interface are discarded.

-

Drying and Storage: The collected lipid extract is dried under a stream of nitrogen gas and can be stored at -80°C until analysis.

Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual lipid species from complex biological extracts.[14]

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). An internal standard (a non-endogenous, isotopically labeled DAG species) is added for accurate quantification.

-

Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system. A C18 reversed-phase column is typically used to separate different lipid classes and species based on their hydrophobicity. A gradient elution with solvents like methanol and acetonitrile (B52724) is employed.[14]

-

Mass Spectrometric Detection:

-

Ionization: The eluent from the HPLC is directed into the mass spectrometer, where molecules are ionized, typically using Electrospray Ionization (ESI).[14]

-

Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of this compound) and then fragmenting it to monitor for a specific product ion. This two-stage filtering provides extremely high specificity and sensitivity for quantification.[14][15]

-

-

Data Analysis: The amount of this compound in the original sample is calculated by comparing the peak area of the analyte to that of the known concentration of the internal standard.

Therapeutic Implications and Future Directions

The precise roles of specific DAG species in signaling make them compelling targets for therapeutic intervention.

-

Metabolic Disease: The strong link between MUFA-DAGs, PKCθ activation, and insulin resistance suggests that inhibiting the synthesis of these specific DAGs or blocking their interaction with PKCθ could be a viable strategy for treating type 2 diabetes and related metabolic disorders.[2]

-

Oncology: DAG signaling pathways are frequently dysregulated in cancer, contributing to uncontrolled cell proliferation and survival.[1] Modulating the activity of key DAG effectors like PKC and PKD is an active area of cancer drug development.[1][11]

Future research should focus on developing more specific inhibitors for the enzymes that produce this compound and other disease-associated DAGs. Furthermore, advanced lipidomic techniques will be essential to fully map the spatial and temporal dynamics of individual DAG species within the cell, providing a clearer picture of how these potent messengers execute their diverse biological functions.

References

- 1. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Functions of diacylglycerol in glycerolipid metabolism, signal transduction and cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. um.es [um.es]

- 5. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A diacylglycerol-dependent signaling pathway contributes to regulation of anti-bacterial autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Phorbol myristate acetate mediates redistribution of protein kinase C in human neutrophils: potential role in the activation of the respiratory burst enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. uab.edu [uab.edu]

Dimyristolein as a Second Messenger: A Technical Guide on Diacylglycerol Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are critical lipid second messengers that regulate a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. While the general role of DAG in cellular signaling is well-established, the specific functions of individual DAG molecular species, such as dimyristolein (di-C14:1), are less understood. This technical guide provides a comprehensive overview of the current understanding of DAG as a second messenger, with a focus on the principles that likely govern the activity of specific species like this compound. This document will delve into the synthesis of DAG, its primary downstream effectors, and the experimental protocols used to investigate its function. Although specific research on this compound as a second messenger is not extensively available in current scientific literature, this guide will extrapolate from the broader knowledge of DAG signaling to provide a foundational understanding for researchers and professionals in drug development.

Introduction to Diacylglycerol (DAG) as a Second Messenger

Extracellular signals, such as hormones and neurotransmitters, are transduced into intracellular responses through the generation of second messengers.[1][2][3] Diacylglycerol (DAG) is a key lipid second messenger produced from the hydrolysis of membrane phospholipids.[4] The most well-characterized pathway for DAG generation is the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which also produces inositol (B14025) 1,4,5-trisphosphate (IP3).[5] DAG remains in the plasma membrane, where it recruits and activates a host of downstream effector proteins.[5]

The structure of DAG, consisting of a glycerol (B35011) backbone with two fatty acid chains, allows for a wide variety of molecular species depending on the length and saturation of the fatty acid chains. This structural diversity is believed to confer specificity to DAG signaling, with different DAG species exhibiting distinct cellular effects.[6][7] this compound is a DAG molecule containing two myristoleic acid chains (14:1), which are monounsaturated fatty acids. While its specific role is yet to be fully elucidated, its function as a second messenger is predicated on its ability to activate canonical DAG-binding proteins.

Synthesis and Metabolism of Diacylglycerol

The primary route for signal-induced DAG production is through the activation of phospholipase C (PLC) enzymes.[8] PLC isoforms are activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[5] Upon activation, PLC hydrolyzes PIP2 into DAG and IP3.

The signaling action of DAG is tightly regulated and terminated by two main mechanisms:

-

Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger.[6][8][9] This conversion terminates the DAG signal and initiates PA-dependent signaling pathways.

-

Hydrolysis: Diacylglycerol lipases can hydrolyze DAG to release a free fatty acid and monoacylglycerol.

The balance between DAG synthesis and metabolism determines the spatiotemporal dynamics of DAG signaling within the cell.

Downstream Effectors of Diacylglycerol

DAG exerts its biological effects by binding to specific effector proteins, most of which contain a conserved C1 domain. The primary and most studied effectors of DAG are:

-

Protein Kinase C (PKC): The PKC family of serine/threonine kinases are major targets of DAG.[10][11] Conventional and novel PKC isoforms are activated by DAG, leading to their translocation to the plasma membrane and phosphorylation of a wide range of substrate proteins.[12][13] This activation is a key event in numerous signaling pathways that control cell growth, differentiation, and apoptosis.[14]

-

Protein Kinase D (PKD): PKD is another family of serine/threonine kinases that are activated downstream of PKC.[10][11] DAG can also directly bind to and activate PKD. PKD plays a role in cell proliferation, migration, and vesicle trafficking.

-

Ras Guanine Nucleotide-Releasing Proteins (RasGRPs): RasGRPs are exchange factors that activate the small GTPase Ras.[10] By binding to the C1 domain of RasGRPs, DAG recruits them to the membrane and promotes the activation of the Ras-MAPK pathway, which is crucial for cell proliferation and survival.

-

Chimaerins: These proteins act as Rac GTPase-activating proteins (GAPs) and are involved in regulating the actin cytoskeleton.[10]

-

Munc13: These proteins are involved in the priming of synaptic vesicles for exocytosis in neurons.[10]

The specific complement of DAG effectors expressed in a given cell type determines the cellular response to DAG signaling.

Quantitative Data on DAG Effects

While specific quantitative data for this compound is scarce, studies on other DAG species provide insights into their potency and efficacy. The cellular response to DAG is dependent on its concentration, the specific isoforms of its effectors present, and the lipid environment of the membrane.

Table 1: Comparative Activation of Protein Kinase Cα by Different Diacylglycerol Isomers

| Diacylglycerol Species | Relative Activation Capacity (POPS/Triton X-100 mixed micelles) | Relative Activation Capacity (POPC/POPS vesicles) |

| 1,2-sn-dioleoylglycerol (1,2-DOG) | High | High |

| 1,3-dioleoylglycerol (1,3-DOG) | Low | Low |

| Saturated 1,2-diacylglycerols | Lower than unsaturated | No significant difference |

| Short-chain 1,2-diacylglycerols | Very High | High |

Data extrapolated from a comparative study on PKCα activation. The exact quantitative values can vary based on experimental conditions.

Experimental Protocols

Investigating the role of specific DAG species like this compound requires precise experimental methodologies. Below are outlines of key experimental protocols.

Quantification of Cellular Diacylglycerol Content

Objective: To measure the total or species-specific levels of DAG in cells following stimulation.

Method 1: Diacylglycerol Kinase Assay

-

Cell Lysis and Lipid Extraction: Cells are lysed, and lipids are extracted using a chloroform/methanol solvent system.

-

Enzymatic Reaction: The lipid extract is incubated with E. coli DAG kinase and [γ-³²P]ATP. The DAG kinase specifically phosphorylates sn-1,2-DAG to produce [³²P]-phosphatidic acid.

-

Lipid Separation: The radiolabeled phosphatidic acid is separated from other lipids using thin-layer chromatography (TLC).

-

Quantification: The amount of radioactivity incorporated into phosphatidic acid is measured using a phosphorimager and is proportional to the amount of DAG in the original sample.

Method 2: Mass Spectrometry (MS)

-

Lipid Extraction and Internal Standards: Lipids are extracted from cells, and a known amount of a labeled internal DAG standard is added.

-

Chromatographic Separation: The different lipid species are separated using liquid chromatography (LC).

-

Mass Spectrometric Analysis: The separated lipids are ionized and their mass-to-charge ratio is determined by a mass spectrometer. The abundance of a specific DAG species, like this compound, can be quantified by comparing its signal to that of the internal standard.

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To determine the ability of a specific DAG species, such as this compound, to activate PKC.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified PKC, a phosphate (B84403) donor (e.g., [γ-³²P]ATP), a PKC substrate (e.g., histone H1 or a specific peptide), and a lipid mixture (e.g., phosphatidylserine (B164497) vesicles).

-

Addition of DAG: The DAG species of interest (e.g., this compound) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 30°C for a specific time.

-

Termination and Analysis: The reaction is stopped, and the incorporation of ³²P into the substrate is measured, typically by SDS-PAGE and autoradiography or by spotting onto phosphocellulose paper followed by scintillation counting. The level of substrate phosphorylation is indicative of PKC activity.

Implications for Drug Development

The central role of DAG signaling in a multitude of cellular processes makes it an attractive target for therapeutic intervention.[11][15] Dysregulation of DAG signaling is implicated in various diseases, including cancer, metabolic disorders, and neurological conditions.[9][16]

-

PKC Inhibitors: A number of small molecule inhibitors targeting PKC isoforms have been developed and are in various stages of clinical investigation for the treatment of cancer and other diseases.

-

DAG Kinase Modulators: Modulating the activity of DGKs can alter the balance between DAG and PA signaling, offering another avenue for therapeutic intervention.[9]

A deeper understanding of the signaling properties of specific DAG species like this compound could pave the way for the development of more targeted and effective therapies with fewer off-target effects.

Conclusion and Future Directions

Diacylglycerol is a multifaceted second messenger that orchestrates a wide range of cellular responses. While the general mechanisms of DAG signaling are well-documented, the specific roles of individual molecular species, including this compound, remain a significant area for future research. Elucidating the unique synthesis, downstream targets, and cellular effects of this compound will provide a more nuanced understanding of lipid-based signal transduction and may uncover novel therapeutic targets for a variety of diseases. Future studies should focus on comparative analyses of different DAG species, the development of tools to visualize and manipulate specific DAG pools within the cell, and the identification of the full complement of proteins that interact with distinct DAG molecules.

References

- 1. Second messenger system - Wikipedia [en.wikipedia.org]

- 2. gentaur.co.uk [gentaur.co.uk]

- 3. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A major myristylated substrate of protein kinase C and protein kinase C itself are differentially regulated during murine B- and T-lymphocyte development and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Dimyristolein's Interaction with Protein Kinase C: A Technical Guide to Understanding its Activation and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis and immune responses. The activation of conventional and novel PKC isozymes is intricately linked to the binding of the second messenger diacylglycerol (DAG) to their C1 domains. Dimyristolein, a diacylglycerol with two 14-carbon monounsaturated fatty acyl chains, functions as a DAG analog and can modulate PKC activity. This technical guide provides an in-depth exploration of the effect of this compound on PKC activation, presenting available data, detailed experimental protocols for its study, and an overview of its potential impact on downstream signaling cascades. While specific quantitative data for this compound is limited in publicly available literature, this guide contextualizes its function based on the known behavior of structurally similar diacylglycerols.

This compound and Protein Kinase C Activation

This compound, specifically 1,2-dimyristoleoyl-sn-glycerol, is a saturated diacylglycerol that acts as a second messenger in the activation of Protein Kinase C (PKC)[1]. As a diacylglycerol (DAG) analog, it mimics the endogenous DAG produced by the hydrolysis of membrane phospholipids, a key step in signal transduction.

Mechanism of Action

The activation of conventional and novel PKC isozymes by this compound involves its binding to the C1 domain, a conserved cysteine-rich motif within the regulatory region of the enzyme[2][3]. This interaction induces a conformational change in the PKC molecule, leading to the release of the pseudosubstrate from the catalytic site and subsequent activation of the kinase. This process is typically dependent on the presence of phospholipids, such as phosphatidylserine (B164497), and for conventional PKC isozymes, also requires an increase in intracellular calcium concentrations[4].

While this compound can activate PKC, it is generally considered a weak second messenger for this process[1][5]. The potency of diacylglycerols in activating PKC is influenced by the nature of their fatty acyl chains; unsaturated 1,2-diacylglycerols are generally more potent activators than their saturated counterparts[6].

Quantitative Data on Diacylglycerol-Mediated PKC Activation

| Diacylglycerol Analog | PKC Isozyme(s) | Parameter | Value | Experimental System |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | Activation | More potent than SDG and SEG | In vitro kinase assay |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | Activation | More potent than SAG | In vitro kinase assay |

| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCβI | Activation | More potent than SAG | In vitro kinase assay |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKCα | Ki | Not specified, but less potent than analog 3B | Competitive binding assay |

| Analog 3B (branched acyl chains) | PKCα | Ki | More potent than DiC8 | Competitive binding assay |

Note: This table summarizes data for other diacylglycerols to provide a comparative framework in the absence of specific data for this compound. The potency of this compound is expected to be influenced by its myristoleoyl chains.

Experimental Protocols

To investigate the effect of this compound on PKC activation, a combination of in vitro and cell-based assays is recommended.

In Vitro PKC Kinase Assay (Radioactive)

This assay directly measures the enzymatic activity of purified PKC in the presence of this compound by quantifying the transfer of 32P from [γ-32P]ATP to a specific substrate.

Materials:

-

Purified recombinant PKC isozyme (e.g., PKCα, PKCβ, PKCδ)

-

This compound

-

Phosphatidylserine (PS)

-

[γ-32P]ATP

-

PKC substrate peptide (e.g., Ac-MBP(4-14) or a specific peptide for the isozyme of interest)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2 for conventional PKCs, 1 mM EGTA for novel PKCs)

-

Stop solution (e.g., 75 mM H3PO4)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Lipid Vesicles:

-

Co-sonicate this compound and phosphatidylserine in an appropriate buffer to form small unilamellar vesicles. A typical ratio is 8 mol% this compound and 24 mol% phosphatidylserine in a background of phosphatidylcholine.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, and the PKC substrate peptide.

-

Add the purified PKC enzyme to the reaction mixture.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

-

Initiate the Reaction:

-

Start the reaction by adding [γ-32P]ATP. The final ATP concentration should be at or near the Km for the specific PKC isozyme.

-

-

Incubate:

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.

-

-

Stop the Reaction:

-

Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

-

Wash:

-

Wash the P81 papers extensively with a dilute phosphoric acid solution (e.g., 0.75% H3PO4) to remove unincorporated [γ-32P]ATP.

-

-

Quantify:

-

Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of the enzyme (e.g., in pmol/min/µg) and plot the activity as a function of this compound concentration to determine the EC50.

-

Cellular PKC Translocation Assay (Immunofluorescence)

This cell-based assay visualizes the movement of PKC from the cytosol to the plasma membrane or other cellular compartments upon activation by this compound.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa, or a cell line relevant to the research question)

-

This compound

-

Primary antibody specific for the PKC isozyme of interest

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Plate cells on glass coverslips and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). Include a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) and a vehicle control.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope, capturing both the PKC and nuclear channels.

-

-

Image Analysis:

-

Quantify the translocation by measuring the fluorescence intensity of the PKC signal at the plasma membrane versus the cytosol. This can be expressed as a ratio of membrane to cytosolic fluorescence.

-

Signaling Pathways and Experimental Workflows

The activation of PKC by this compound is expected to trigger downstream signaling cascades. Below are diagrams illustrating these pathways and a suggested experimental workflow to characterize the effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Potentiation of diacylglycerol-induced activation of protein kinase C by lysophospholipids. Subspecies difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Dimyristolein in Membrane Biophysics Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimyristolein, a diacylglycerol (DAG) with two 14-carbon monounsaturated fatty acid chains, is a critical lipid molecule in membrane biophysics research. While present in cellular membranes at low concentrations, its levels can significantly increase upon specific signaling events, acting as a potent second messenger and modulator of membrane physicochemical properties. This guide provides a comprehensive overview of this compound's role in membrane biophysics, detailing its physical and chemical characteristics, its impact on lipid bilayer structure and dynamics, and its function in cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction to this compound

1,2-Dimyristoleoyl-sn-glycerol, or this compound, is a diacylglycerol that plays a dual role in cellular biology. It is an intermediate in glycerolipid metabolism and a crucial second messenger in a multitude of signal transduction pathways.[1] The activation of enzymes like phospholipase C leads to an increase in this compound concentration within cellular membranes, triggering downstream signaling cascades.[2][3] Beyond its signaling function, the accumulation of this compound significantly alters the biophysical properties of the membrane, influencing processes such as membrane fusion and fission.[2][4]

Physicochemical Properties of this compound

The unique biophysical behavior of this compound is a direct consequence of its molecular structure. The presence of two monounsaturated myristoleoyl chains introduces kinks, which influence lipid packing and membrane fluidity.

| Property | Value | Experimental Technique |

| Molecular Weight | 508.77 g/mol | Mass Spectrometry |

| Main Phase Transition (Tm) | Not explicitly found for pure this compound. For comparison, DMPC is ~23°C.[5][6] | Differential Scanning Calorimetry (DSC) |

| Area per Lipid | Not explicitly found for pure this compound. For comparison, DMPC is ~60.6 Ų.[7][8] | X-ray & Neutron Scattering, MD Simulations |

| Bending Rigidity (Kc) | Not explicitly found for pure this compound. | Flicker Noise Spectroscopy, MD Simulations |

Role in Membrane Structure and Fluidity

The incorporation of this compound into a phospholipid bilayer has profound effects on the membrane's physical state.

Impact on Lipid Packing and Fluidity

The bent conformation of the unsaturated acyl chains of this compound disrupts the ordered packing of adjacent saturated phospholipids. This disruption increases the free volume within the bilayer, leading to an increase in membrane fluidity.[1][9] This effect can be experimentally quantified using techniques such as fluorescence anisotropy.

Experimental Protocol: Fluorescence Anisotropy to Measure Membrane Fluidity

This protocol describes how to measure changes in membrane fluidity upon incorporation of this compound using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

-

This compound

-

Host phospholipid (e.g., DMPC)

-

DPH in a suitable solvent (e.g., tetrahydrofuran)

-

Buffer (e.g., PBS)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer with polarization filters

Procedure:

-

Liposome (B1194612) Preparation:

-

Co-dissolve the desired molar ratio of DMPC and this compound in chloroform.

-

Add DPH to the lipid mixture at a molar ratio of 1:500 (probe:lipid).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane above the Tm of the lipid mixture.

-

-

Fluorescence Anisotropy Measurement:

-

Dilute the liposome suspension in the buffer to a final lipid concentration suitable for fluorescence measurements (e.g., 0.1-0.5 mM).

-

Place the sample in a cuvette in the fluorometer.

-

Excite the sample with vertically polarized light at the excitation wavelength of DPH (~360 nm).

-

Measure the fluorescence emission intensity at the emission wavelength of DPH (~430 nm) through both vertical (IVV) and horizontal (IVH) polarizers.

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.

-

-

Data Interpretation: A decrease in the measured fluorescence anisotropy indicates an increase in the rotational freedom of the DPH probe, which corresponds to an increase in membrane fluidity.

This compound in Cellular Signaling

This compound is a key player in signal transduction, primarily through its role as an activator of Protein Kinase C (PKC).[10][11]

The Diacylglycerol/PKC Signaling Pathway

The activation of various cell surface receptors leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound. IP3 triggers the release of Ca2+ from intracellular stores. The increase in intracellular Ca2+ concentration causes the translocation of PKC to the cell membrane, where it binds to DAG. This binding, in conjunction with other cofactors like phosphatidylserine (B164497), leads to the full activation of PKC.[12] Activated PKC then phosphorylates a wide range of target proteins, leading to various cellular responses.[13]

Figure 1: Simplified signaling pathway of Protein Kinase C activation involving this compound (DAG).

Experimental Workflow: In Vitro PKC Activity Assay

This workflow outlines the steps to measure the activation of PKC by this compound in a controlled in vitro setting.[14]

Figure 2: Experimental workflow for an in vitro Protein Kinase C activity assay.

Advanced Experimental Techniques

Supported Lipid Bilayers (SLBs) for Surface-Sensitive Studies

SLBs provide a planar and stable model membrane system ideal for high-resolution imaging techniques like Atomic Force Microscopy (AFM) and for studying interactions with membrane-binding proteins.

Materials:

-

This compound

-

Phospholipid for the main bilayer (e.g., POPC)

-

Cleaned mica or glass substrates

-

Buffer (e.g., Tris buffer with CaCl2)

-

Small unilamellar vesicles (SUVs) prepared by sonication or extrusion.

Procedure:

-

Prepare SUVs containing the desired molar ratio of POPC and this compound as described in the vesicle preparation protocol.

-

Place a freshly cleaved mica or cleaned glass slide in a fluid cell.

-

Add the buffer to the cell.

-

Inject the SUV suspension into the buffer. The vesicles will adsorb to the substrate, rupture, and fuse to form a continuous lipid bilayer.

-

Incubate for 30-60 minutes to allow for complete bilayer formation.

-

Gently rinse the surface with buffer to remove any unfused vesicles.

-

The SLB is now ready for analysis by AFM or other surface-sensitive techniques.[15][16][17][18]

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis

FTIR spectroscopy is a powerful non-invasive technique to probe the structure and hydration of this compound-containing membranes at a molecular level by monitoring the vibrational modes of different functional groups within the lipid molecules.[19][20][21][22][23]

Figure 3: Workflow for FTIR spectroscopic analysis of this compound-containing lipid membranes.

Conclusion

This compound is a multifaceted lipid that is indispensable for a comprehensive understanding of membrane biophysics. Its role as a second messenger in vital signaling pathways and its significant impact on the physical properties of lipid bilayers make it a subject of intense research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of membrane structure, function, and signaling. Further research to elucidate the specific biophysical parameters of pure this compound membranes will undoubtedly provide deeper insights into its precise roles in cellular processes.

References

- 1. Fluidity of glycerol skeletal region in phospholipid bilayers: a time-resolved fluorescence depolarization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Local accumulation of diacylglycerol alters membrane properties nonlinearly due to its transbilayer activity [susi.usi.ch]

- 4. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 6. The thermotropic phase behavior of cationic lipids: calorimetric, infrared spectroscopic and X-ray diffraction studies of lipid bilayer membranes composed of 1,2-di-O-myristoyl-3-N,N,N-trimethylaminopropane (DM-TAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simulation-Based Methods for Interpreting X-Ray Data from Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipid composition and membrane fluidity in the small intestine of the developing rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Solvent-assisted preparation of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved method of preparation of supported planar lipid bilayers as artificial membranes for antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. izbi.uni-leipzig.de [izbi.uni-leipzig.de]

- 20. researchgate.net [researchgate.net]

- 21. High pressure FTIR study of interaction of melittin with dimyristoylphosphatidyl glycerol bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

In Vitro Biological Functions of Dimyristolein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction